N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a methoxybenzyl group, a trifluoromethyl group, and a carboxamide group attached to a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-1,3-benzothiazole-6-carboxamide: Lacks the trifluoromethyl group.
2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide: Lacks the methoxybenzyl group.
N-(2-methoxybenzyl)-2-methyl-1,3-benzothiazole-6-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of both the methoxybenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H13F3N2O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H13F3N2O2S/c1-24-13-5-3-2-4-11(13)9-21-15(23)10-6-7-12-14(8-10)25-16(22-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
InChI Key |
GEXZDMBUUQRQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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